molecular formula C23H26O5 B12651673 Pyresmethrin CAS No. 24624-58-6

Pyresmethrin

Cat. No.: B12651673
CAS No.: 24624-58-6
M. Wt: 382.4 g/mol
InChI Key: YSEUOPNOQRVVDY-OGEJUEGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyresmethrin is a synthetic pyrethroid insecticide with the chemical formula C₂₃H₂₆O₅ and a molecular weight of 382.44 g/mol . Its IUPAC name is [5-(phenylmethyl)-3-furanyl]methyl 3-(3-methoxy-2-methyl-3-oxo-1-propenyl)-2,2-dimethylcyclopropanecarboxylate, characterized by a cyclopropane ring, a furanyl group, and a methoxy-oxo substituent . It is registered under CAS No. 24624-58-6 and is primarily used in agricultural and household pest control due to its neurotoxic effects on insects . This compound exists as a trans-(±) isomer mixture, which influences its biological activity and environmental stability .

Properties

CAS No.

24624-58-6

Molecular Formula

C23H26O5

Molecular Weight

382.4 g/mol

IUPAC Name

(5-benzylfuran-3-yl)methyl (1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C23H26O5/c1-15(21(24)26-4)10-19-20(23(19,2)3)22(25)28-14-17-12-18(27-13-17)11-16-8-6-5-7-9-16/h5-10,12-13,19-20H,11,14H2,1-4H3/b15-10+/t19-,20+/m1/s1

InChI Key

YSEUOPNOQRVVDY-OGEJUEGTSA-N

Isomeric SMILES

C/C(=C\[C@@H]1[C@H](C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)/C(=O)OC

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyresmethrin involves several key steps:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Pyresmethrin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Pyresmethrin has a wide range of applications in scientific research, including:

Mechanism of Action

Pyresmethrin exerts its insecticidal effects by targeting the sodium channels in the nerve cells of insects. It disrupts the normal function of these channels, leading to prolonged depolarization of the nerve cell membrane. This results in paralysis and eventual death of the insect . The molecular targets include the sodium channel protein type 1 subunit alpha, which is crucial for the proper functioning of the nervous system in insects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyresmethrin belongs to the pyrethroid class, which includes compounds like resmethrin , bioresmethrin , permethrin , and cypermethrin . Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound with Key Pyrethroids

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Isomer Ratio Toxicity (LD₅₀, Rat Oral) Primary Uses
This compound C₂₃H₂₆O₅ 382.44 Methoxy-oxo group, furanyl substituent trans-(±) mixture Not explicitly reported Broad-spectrum insecticide
Resmethrin C₂₂H₂₆O₃ 338.44 Benzyl-furanyl group, no methoxy-oxo 80–70% trans-isomers 2,600–4,000 mg/kg Mosquito control
Bioresmethrin C₂₂H₂₆O₃ 338.44 Similar to resmethrin, but 1R,trans isomer 80–90% 1R,trans isomer 8,000–10,000 mg/kg Low-toxicity household sprays
Permethrin C₂₁H₂₀Cl₂O₃ 391.29 Dichlorovinyl group 3:2:3:2 isomer mix 430–4,000 mg/kg Agriculture, textiles
Cypermethrin C₂₂H₁₉Cl₂NO₃ 416.30 Cyano group, dichlorovinyl substituent Mixed isomers 250–4,123 mg/kg Crop protection, termites

Key Differences

Structural Variations: this compound’s methoxy-oxo group distinguishes it from resmethrin and bioresmethrin, which lack this substituent . This group may enhance photostability compared to resmethrin, which degrades faster under UV light .

Isomerism and Bioactivity :

  • This compound’s trans-(±) isomerism contrasts with bioresmethrin’s 1R,trans configuration, which is 10–100 times more potent against insects .
  • Permethrin’s dichlorovinyl group increases its persistence in the environment, whereas this compound’s methoxy-oxo group may facilitate faster degradation .

Cypermethrin’s cyano group enhances neurotoxicity, making it effective at lower doses but riskier for non-target organisms .

Table 2: Environmental and Metabolic Properties

Property This compound Resmethrin Cypermethrin
Water Solubility Low (structural inference) 0.01 mg/L 0.004 mg/L
Half-life in Soil ~7–14 days (estimated) 3–7 days 30–60 days
Metabolic Pathway Esterase hydrolysis Esterase hydrolysis Cytochrome P450

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.